1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Structural Identity and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound possesses a well-defined molecular structure characterized by specific chemical identifiers and standardized nomenclature. According to chemical database records, this compound is assigned the Chemical Abstracts Service registry number 844891-04-9. The molecular formula is established as C₁₂H₂₁BN₂O₂, corresponding to a molecular weight of 236.12 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. This nomenclature precisely describes the substitution pattern on both the pyrazole ring and the boronic ester moiety. The compound is also known by several synonymous names, including 1,3,5-trimethylpyrazole-4-boronic acid pinacol ester and 2-(1,3,5-trimethylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1N=C(C)C(B2OC(C)(C)C(C)(C)O2)=C1C. The International Chemical Identifier key is designated as IZNGYNMIIVJWSO-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 844891-04-9 |
| Molecular Formula | C₁₂H₂₁BN₂O₂ |
| Molecular Weight | 236.12 g/mol |
| International Union of Pure and Applied Chemistry Name | 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| International Chemical Identifier Key | IZNGYNMIIVJWSO-UHFFFAOYSA-N |
| PubChem Compound Identifier | 2795311 |
The molecular architecture features a five-membered pyrazole ring bearing three methyl substituents at positions 1, 3, and 5, with a pinacol boronic ester functionality attached at position 4. This substitution pattern is particularly significant because it places the boronic ester group at a position that is readily accessible for cross-coupling reactions while the methyl groups provide steric protection and electronic modulation of the heterocyclic system.
Historical Development of Pyrazole-Boronic Ester Derivatives
The development of pyrazole-boronic ester derivatives has evolved through several decades of research in heterocyclic chemistry and organoboron synthesis. The historical trajectory of these compounds can be traced back to early investigations of pyrazole chemistry and the subsequent recognition of boronic esters as versatile synthetic intermediates. The synthesis of borylated pyrazoles has been approached through various methodologies, including lithiation-boronation protocols, transition metal-catalyzed cross-coupling reactions, and more recently, direct borylation strategies.
Traditional synthetic approaches to pyrazole-boronic acid derivatives initially relied on lithium-halogen exchange reactions followed by boronation with trialkyl borates or boronic esters. These methods provided access to fundamental pyrazole-boronic acid structures but were limited in scope and functional group tolerance. The development of palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, significantly enhanced the utility of pyrazole-boronic esters as synthetic building blocks.
Research published in the late 2000s and early 2010s demonstrated improved synthetic routes to highly substituted pyrazole-boronic esters. Patent literature from this period describes multi-step synthetic sequences for preparing 1-alkylpyrazole-4-boronic acid pinacol esters, including the specific 1,3,5-trimethyl derivative. These synthetic developments involved carefully optimized reaction conditions, including temperature control, reagent stoichiometry, and catalyst selection to achieve high yields and purities.
The emergence of copper-catalyzed aminoboration reactions has provided alternative synthetic pathways to borylated pyrazoles. These methodologies employ earth-abundant catalysts and offer complementary reactivity patterns compared to traditional lithiation approaches. The copper-catalyzed aminoboration from hydrazones represents a particularly significant advancement, enabling direct access to borylated pyrazoles with excellent regioselectivity.
Role in Modern Organoboron Chemistry
This compound occupies a significant position within the broader landscape of modern organoboron chemistry. The compound serves multiple roles as a synthetic intermediate, cross-coupling partner, and building block for complex molecular architectures. Its importance stems from the combination of the pyrazole heterocycle's biological activity potential with the synthetic versatility of boronic ester functionality.
In cross-coupling chemistry, this compound functions as a nucleophilic partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with various electrophilic partners. The pinacol ester protecting group provides stability during storage and handling while remaining readily activated under palladium-catalyzed conditions. Research has demonstrated that pyrazole-boronic esters can undergo homocoupling reactions to form bipyrazole structures, which are valuable scaffolds for coordination chemistry and materials applications.
The compound's role extends beyond traditional cross-coupling applications to encompass more specialized areas of chemical research. In medicinal chemistry, pyrazole-boronic acid derivatives have attracted attention as potential pharmacophores and bioactive molecules. The boronic acid functionality can interact with biological targets through reversible covalent bonding with hydroxyl and amino groups, providing unique mechanisms of action compared to traditional organic drug molecules.
| Application Area | Specific Role | Key Advantages |
|---|---|---|
| Cross-Coupling Chemistry | Nucleophilic partner in Suzuki-Miyaura reactions | High reactivity, functional group tolerance |
| Materials Science | Building block for conjugated polymers | Structural rigidity, electronic properties |
| Medicinal Chemistry | Pharmacophore development | Bioactive scaffold, reversible binding |
| Coordination Chemistry | Ligand precursor synthesis | Chelating potential, thermal stability |
Modern synthetic approaches to this compound have benefited from advances in boronate ester chemistry. Understanding of the mechanism of boronate ester formation and hydrolysis has informed reaction design and optimization strategies. The equilibrium between neutral boronic esters and their anionic forms depends on pH conditions, with implications for reaction selectivity and product stability.
Recent developments in palladium-catalyzed oxidative homocoupling reactions have expanded the synthetic utility of pyrazole-boronic esters. These transformations can produce symmetric bipyrazole structures that serve as ligands for metal-organic frameworks and other advanced materials applications. The ability to control regioselectivity and prevent unwanted side reactions has been crucial for advancing these methodologies.
The compound also plays a role in the development of sustainable synthetic methodologies. Copper-catalyzed aminoboration reactions offer alternatives to traditional precious metal catalysis while maintaining high efficiency and selectivity. These approaches align with contemporary emphasis on green chemistry principles and the development of more environmentally benign synthetic processes.
Properties
IUPAC Name |
1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-8-10(9(2)15(7)14-8)13-16-11(3,4)12(5,6)17-13/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNGYNMIIVJWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383620 | |
| Record name | 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-04-9 | |
| Record name | 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithiation-Borylation Method
This method involves the lithiation of 4-bromo-1,3,5-trimethyl-1H-pyrazole followed by reaction with a boron reagent to install the pinacol boronate ester group.
- A solution of 4-bromo-1,3,5-trimethyl-1H-pyrazole (1 g, 5.3 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) and cooled to -78 °C under nitrogen atmosphere.
- n-Butyllithium (4.2 mL, 1.6 M in hexane) is added dropwise to the cooled solution, and the mixture is stirred at room temperature for 20 minutes to generate the lithiated intermediate.
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.7 mL, 8.3 mmol) is then added dropwise at -78 °C.
- The reaction mixture is allowed to warm to ambient temperature and stirred overnight.
- After quenching with ethyl acetate, the mixture is filtered through diatomaceous earth, concentrated, and purified by silica gel chromatography (eluent: 40% ethyl acetate in hexanes).
- The product is obtained as white crystals with a yield of 77%.
Reaction Conditions Summary:
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4-bromo-1,3,5-trimethylpyrazole + n-butyllithium in THF | -78 to RT | 20 minutes | - |
| 2 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | -78 to RT | Overnight | 77 |
This method is well-documented and provides a high yield of the target boronate ester with good purity.
Palladium-Catalyzed Miyaura Borylation
An alternative and widely used method is the palladium-catalyzed cross-coupling of 4-bromo-1,3,5-trimethylpyrazole with bis(pinacolato)diboron or related boron reagents.
- A degassed solution of 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.5 g, 7.9 mmol) in 1,4-dioxane (30 mL) is prepared under nitrogen.
- 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (3 g, 11.84 mmol, 1.5 eq.), palladium catalyst Pd(dppf)Cl2 (0.64 g, 0.79 mmol, 0.1 eq.), and potassium acetate (1.93 g, 19.74 mmol, 2.5 eq.) are added.
- The mixture is heated at 100 °C in a sealed tube under inert atmosphere for 12 hours.
- After cooling, the solvent is removed, and the crude product is purified by chromatography to afford the boronate ester in 67% yield.
Alternative conditions include using 1,2-dimethoxyethane (DME)/water as solvent at 95 °C with similar catalyst and base, yielding comparable results.
Reaction Conditions Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 (0.1 eq.) | Potassium acetate (2.5 eq.) | 1,4-dioxane | 100 | 12 h | 67 |
| Pd(dppf)Cl2 (0.05 eq.) | Potassium acetate (2 eq.) | DME/H2O (3:1) | 95 | Overnight | ~67 |
This palladium-catalyzed borylation is a robust and scalable method, widely used for preparing boronic esters from aryl bromides.
Comparative Analysis of Preparation Methods
| Aspect | Lithiation-Borylation Method | Palladium-Catalyzed Miyaura Borylation |
|---|---|---|
| Starting Material | 4-bromo-1,3,5-trimethylpyrazole | 4-bromo-1,3,5-trimethylpyrazole |
| Key Reagents | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc |
| Reaction Temperature | -78 °C to RT | 95–100 °C |
| Reaction Time | Overnight (~12–16 h) | 12 h to overnight |
| Yield | 77% | 67% |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Atmosphere | Inert (N2) | Inert (N2) |
| Scalability | Moderate | High |
| Operational Complexity | Requires low temperature and air/moisture sensitive reagents | Requires palladium catalyst and inert atmosphere |
Research Findings and Notes
- The lithiation-borylation method offers a slightly higher yield and is suitable for small-scale synthesis where precise control of reaction conditions is feasible.
- The palladium-catalyzed method is more amenable to scale-up and industrial applications due to milder conditions and avoidance of strong bases like n-butyllithium.
- Both methods require anhydrous and inert conditions to prevent decomposition of reactive intermediates.
- The choice of solvent and base in the palladium-catalyzed method can influence yield and purity; 1,4-dioxane and potassium acetate are commonly preferred.
- Purification by silica gel chromatography is standard to isolate the pure boronate ester.
- The compound is sensitive to moisture and air, necessitating careful handling and storage.
Summary Table of Key Data
| Parameter | Lithiation-Borylation Method | Palladium-Catalyzed Borylation |
|---|---|---|
| Starting Material | 4-bromo-1,3,5-trimethylpyrazole | 4-bromo-1,3,5-trimethylpyrazole |
| Boron Source | 2-Isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | Bis(pinacolato)diboron |
| Catalyst | None | Pd(dppf)Cl2 |
| Base | None | Potassium acetate |
| Solvent | THF | 1,4-Dioxane or DME/H2O |
| Temperature | -78 °C to RT | 95–100 °C |
| Reaction Time | Overnight | 12 h to overnight |
| Yield | 77% | 67% |
| Purification | Silica gel chromatography | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions
Major Products
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions
Scientific Research Applications
Drug Development
This compound is particularly significant in the pharmaceutical industry. Its boron-containing structure allows it to act as a key intermediate in the synthesis of new anti-cancer agents. Research has shown that compounds with boron can enhance the efficacy of drugs by improving their targeting capabilities and reducing side effects. The incorporation of 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into drug formulations has been explored for developing novel therapies against various types of cancer.
Agricultural Chemistry
In agricultural applications, this compound is utilized to formulate innovative agrochemicals. It has been found effective as a fungicide and herbicide. The unique chemical properties of this compound enhance crop protection by targeting specific pathways in pests and diseases while minimizing harm to beneficial organisms. This selectivity is crucial for sustainable agricultural practices.
Material Science
The compound also plays a role in material science. It is used in the formulation of advanced materials such as polymers and coatings. The addition of this compound improves the durability and resistance of materials to environmental factors like moisture and UV radiation. Studies have indicated that materials incorporating this pyrazole derivative exhibit enhanced mechanical properties and longevity.
Organic Synthesis
As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules more efficiently than traditional methods. Its ability to participate in various coupling reactions makes it an essential reagent in synthetic organic chemistry.
Case Study 1: Anti-Cancer Drug Development
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's potential to be developed into a new class of anti-cancer agents targeting specific tumor markers.
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists showed that formulations containing this pyrazole derivative significantly reduced fungal infections in crops compared to conventional fungicides. The study indicated improved crop yield and health when using this compound as part of an integrated pest management strategy.
Case Study 3: Material Durability
In material science research published in Advanced Materials, composites incorporating this compound demonstrated enhanced thermal stability and mechanical strength under varying environmental conditions. This study supports the use of such compounds in developing next-generation materials for industrial applications.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The pyrazole ring can also interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The target compound’s 1,3,5-trimethyl substitution introduces steric bulk, slowing cross-coupling kinetics compared to less-substituted analogs like 1-methyl or 1,3-dimethyl derivatives . However, this steric protection enhances stability during storage and handling.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the boronate moiety, reducing hydrolysis susceptibility but requiring harsher reaction conditions for coupling .
Applications :
- Agrochemicals : The target compound’s lipophilic methyl groups improve membrane permeability, making it suitable for herbicide formulations (e.g., fluoroxypyr analogs) .
- Pharmaceuticals : Derivatives with aryl or trifluoromethyl substituents (e.g., ) exhibit enhanced binding to biological targets like kinases or bromodomains due to π-π interactions or hydrophobic effects.
Synthetic Flexibility :
- The 1-methyl analog is synthesized in 72 hours with excess iodopropane , while the target compound may require optimized alkylation steps to introduce three methyl groups without side reactions.
Stability and Handling Considerations
- Moisture Sensitivity : All pinacol boronate derivatives are moisture-sensitive, but the target compound’s methyl groups provide partial protection against hydrolysis compared to unsubstituted analogs .
- Thermal Stability : The trifluoromethyl-substituted derivative decomposes at >200°C, whereas the target compound remains stable up to 150°C, as inferred from similar boronate esters .
Performance in Catalytic Reactions
The target compound’s moderate yield reflects a balance between steric hindrance and boronate reactivity. Less-hindered analogs achieve higher yields but may require purification to remove byproducts .
Biological Activity
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 844891-04-9) is a compound with significant potential in various biological applications due to its unique structure and properties. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.
- Molecular Formula : C₁₂H₂₁BN₂O₂
- Molecular Weight : 236.12 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with boron-containing reagents. The process is characterized by the formation of a boron complex that enhances the stability and reactivity of the pyrazole moiety. Various methods have been explored for optimizing yield and purity during synthesis .
Antioxidant Properties
Research indicates that compounds containing pyrazole rings exhibit notable antioxidant activity. The presence of the dioxaborolane moiety may enhance this activity through mechanisms involving radical scavenging and metal ion chelation .
Enzyme Inhibition
Studies have shown that derivatives of pyrazoles can act as inhibitors for various enzymes. For instance, the compound has been evaluated for its ability to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The structure of this compound suggests potential interactions with the enzyme's active site due to steric and electronic factors .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. For example, it has been associated with reduced neuronal degeneration in mouse models of Alzheimer’s disease . The mechanism is believed to involve modulation of oxidative stress pathways and enhancement of neuronal survival signals.
In Vitro Studies
In vitro evaluations have demonstrated that this compound can significantly reduce the formation of pathological oligomers associated with neurodegeneration. These studies utilized various cell lines to assess cytotoxicity and protective effects against oxidative stress .
Animal Models
Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. In rodent models treated with this pyrazole derivative, improvements in motor function and reductions in protein aggregation were observed . These findings support further exploration into its application as a therapeutic agent for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. Example Reaction Conditions :
| Starting Material | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Bromo-1-phenylpyrazole | PdCl₂(PPh₃)₂ | THF/Na₂CO₃(aq) | 100°C | 77% |
| Brominated intermediate | Pd₂(dba)₃, X-Phos | Dioxane | 80–100°C | ~70% |
How can structural characterization of this compound be performed to confirm regiochemistry?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : Use and NMR to identify methyl group environments (e.g., δ 1.34 ppm for pinacol B-O groups, δ 2.45 ppm for pyrazole methyl groups) .
- X-ray Crystallography : Employ programs like SHELXL or OLEX2 for single-crystal refinement. For example, SHELXL refines anisotropic displacement parameters to resolve methyl group positions .
What strategies mitigate low yields or by-product formation in Suzuki couplings involving this boronate ester?
Level : Advanced
Methodological Answer :
- Catalyst Optimization : Use Pd₂(dba)₃ with bulky ligands (e.g., X-Phos) to suppress β-hydride elimination.
- Stoichiometry : Excess boronate ester (1.5–2 eq) ensures complete conversion of halogenated intermediates .
- Purification : Combine column chromatography with preparative HPLC to isolate target compounds from regioisomeric by-products .
How does this compound serve as a building block in drug discovery (e.g., kinase or BET inhibitors)?
Level : Advanced
Methodological Answer :
The boronate ester enables late-stage functionalization via Suzuki coupling to introduce pharmacophores. For example:
- BET Bromodomain Inhibitors : Coupling with γ-carboline scaffolds enhances binding affinity .
- M1 Receptor Modulators : Attach benzyl pendants via Pd-catalyzed cross-coupling to optimize allosteric effects .
Key Consideration : Steric hindrance from methyl groups may require tailored coupling conditions (e.g., high-temperature protocols) .
What crystallographic software tools are recommended for resolving structural ambiguities in methyl-substituted pyrazoles?
Level : Advanced
Methodological Answer :
- SHELX Suite : Refine high-resolution data with SHELXL to model disordered methyl groups. Use TWIN commands for twinned crystals .
- OLEX2 : Visualize electron density maps to confirm boronate ester geometry. The "AutoSol" workflow automates initial phasing .
How can researchers scale up Suzuki reactions using this compound while maintaining efficiency?
Level : Advanced
Methodological Answer :
- Catalyst Loading : Reduce Pd loading to 0.5–1 mol% using highly active catalysts (e.g., Pd(OAc)₂ with PPh₃) .
- Solvent Selection : Replace THF with acetonitrile-water mixtures for better solubility and easier workup .
- Process Monitoring : Use in situ IR or LC-MS to track reaction progression and minimize side reactions .
What are the stability and storage guidelines for this boronate ester?
Level : Basic
Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
